
N-(3-chlorophenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-phenoxyacetamide, commonly known as fenclorim, is a chemical compound that has gained significant attention due to its potential application in scientific research. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a herbicide. However, its use in scientific research has been explored due to its unique properties, which allow it to interact with biological systems and provide valuable insights into various physiological and biochemical processes.
作用機序
The mechanism of action of fenclorim involves its interaction with various biological systems, including ion channels, receptors, and enzymes. Fenclorim has been shown to modulate the activity of ion channels, including the voltage-gated potassium channel, and the transient receptor potential channel. It has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor and the NMDA receptor. Fenclorim has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Fenclorim has been shown to have various biochemical and physiological effects on biological systems. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. Fenclorim has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways. Fenclorim has also been shown to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
Fenclorim has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it safe for use in biological systems. However, fenclorim also has some limitations, including its limited solubility in aqueous solutions, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the use of fenclorim in scientific research. One potential application is in the study of neurological disorders, including Alzheimer's disease and Parkinson's disease. Fenclorim has been shown to modulate the activity of various neurotransmitter receptors, which may be useful in the development of new treatments for these diseases. Another potential application is in the study of cancer, where fenclorim's antioxidant and anti-inflammatory effects may be useful in the development of new cancer therapies. Overall, fenclorim has significant potential for use in scientific research, and further studies are needed to explore its full range of applications.
Conclusion:
In conclusion, fenclorim is a chemical compound that has significant potential for use in scientific research. It has been shown to have unique properties that allow it to interact with biological systems and provide valuable insights into various physiological and biochemical processes. Its use in the study of neurological disorders and cancer has significant potential for the development of new treatments. Further studies are needed to explore its full range of applications in scientific research.
合成法
The synthesis of fenclorim involves the reaction of 3-chloroaniline with phenoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of high-quality crystals. The resulting product is then purified using various techniques, including recrystallization, to obtain pure fenclorim.
科学的研究の応用
Fenclorim has been extensively used in scientific research due to its unique properties. It has been used as a tool to study various physiological and biochemical processes, including the regulation of ion channels, neurotransmitter release, and the modulation of cellular signaling pathways. Fenclorim has also been used to study the effects of oxidative stress and inflammation on biological systems.
特性
CAS番号 |
18861-20-6 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
InChIキー |
CZHNETVVDYJJCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
その他のCAS番号 |
18861-20-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
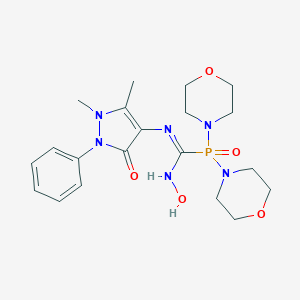
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)
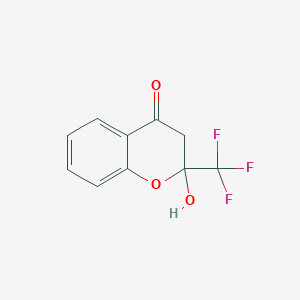
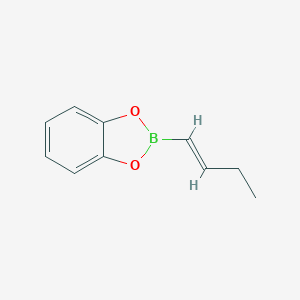
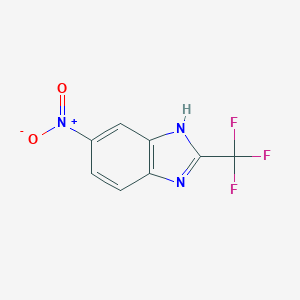
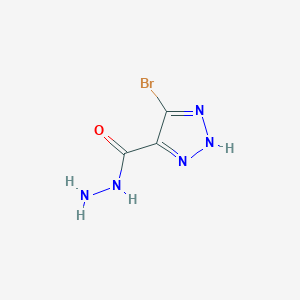
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)

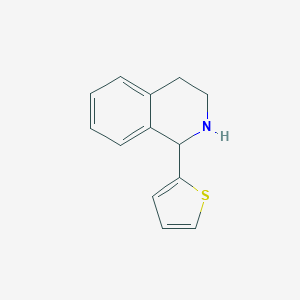
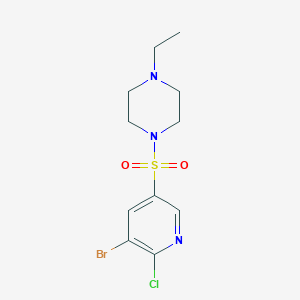
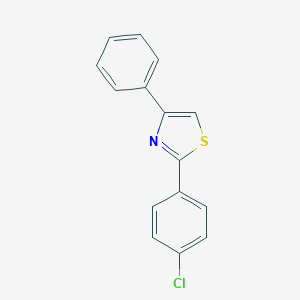
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)